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Compound of Interest

Compound Name: N-cyclohexylthiolan-3-amine

Cat. No.: B15271167

Lack of Publicly Available Data

A thorough search of scientific literature and databases has revealed no publicly available
comparative docking studies for N-cyclohexylthiolan-3-amine. Therefore, the following guide
Is a hypothetical yet comprehensive template designed to illustrate how such a study would be
conducted and its results presented. The target proteins have been selected based on the
common biological activities of structurally related compounds containing cyclic amine and
thiolane moieties.

A Hypothetical Comparative Docking Study of N-
cyclohexylthiolan-3-amine Against Selected
Target Proteins

This guide outlines a proposed in silico comparative molecular docking study of the novel
compound N-cyclohexylthiolan-3-amine against three distinct and therapeutically relevant
protein targets: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase;
Histamine H1 Receptor (H1R), a G-protein coupled receptor; and Cyclooxygenase-2 (COX-2),
an enzyme involved in inflammation. The objective is to predict the binding affinity and mode of
interaction of N-cyclohexylthiolan-3-amine with these proteins, providing a preliminary
assessment of its potential pharmacological profile.

Data Presentation: Predicted Binding Affinities
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The following table summarizes the hypothetical quantitative data from the docking simulations
of N-cyclohexylthiolan-3-amine and known reference inhibitors against the selected target
proteins.
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Docking ) .
Target . Predicted Interacting
. PDB ID Ligand Score . .
Protein Ki (nM) Residues
(kcal/mol)
Leu718,
N- Val726,
EGFR 2GS2 cyclohexylthi -8.5 150 Ala743,
olan-3-amine Lys745,
Met793
Leu718,
Thr790,
Erlotinib
2GS2 -10.2 15 Met793,
(Reference)
GIn791,
Cys797
N Aspl07,
Histamine ) Tyrl08,
3RZE cyclohexylthi -7.9 450
H1R , Lys191,
olan-3-amine
Phe432
Aspl07,
Doxepin Trp428,
3RZE -9.8 30
(Reference) Phe432,
Tyr431
Valll6,
N- Arg120,
COX-2 5IKT cyclohexylthi 9.1 80 Tyr355,
olan-3-amine Ser530,
Arg513
His90,
) Arg513,
Celecoxib
5IKT -11.5 5 Phe518,
(Reference)
Val523,
Ser530
Experimental Protocols
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A detailed methodology for the key experiments in this hypothetical study is provided below.

Preparation of Target Proteins

Three-dimensional crystal structures of the target proteins were obtained from the RCSB
Protein Data Bank (PDB). The selected PDB IDs were 2GS2 for EGFR, 3RZE for Histamine H1
Receptor, and 5IKT for COX-2. The protein structures were prepared using AutoDockTools
(ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar
hydrogen atoms, and assigning Kollman charges. The prepared protein structures were saved
in the PDBQT file format.

Ligand Preparation

The three-dimensional structure of N-cyclohexylthiolan-3-amine was generated using
MarvinSketch and optimized using the MMFF94 force field. Reference inhibitors (Erlotinib,
Doxepin, and Celecoxib) were obtained from the PubChem database. All ligands were
prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT.

Molecular Docking and Binding Site Analysis

Molecular docking was performed using AutoDock Vina. A grid box was defined for each target
protein to encompass the known active site of the co-crystallized ligand. The grid box
dimensions were set to 40x40x40 A with a spacing of 1.0 A. The exhaustiveness of the search
was set to 20. The docking protocol was validated by re-docking the co-crystallized ligands into
their respective protein active sites and ensuring the root-mean-square deviation (RMSD) was
below 2.0 A.

Data Analysis and Visualization

The docking results were analyzed to identify the best binding poses based on the lowest
docking scores. The interactions between the ligands and the protein residues were visualized
and analyzed using PyMOL and LigPlot+.

Visualizations
Signaling Pathway and Workflow Diagrams
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The following diagrams illustrate the conceptual signaling pathways of the target proteins and
the experimental workflow of the comparative docking study.
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Caption: Simplified signaling pathways of the target proteins.
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Caption: Experimental workflow for the comparative docking study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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